Cas no 1368462-02-5 (3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine)

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine
- EN300-1865431
- 1368462-02-5
-
- インチ: 1S/C9H11N3O/c1-5-3-7(6(2)11-5)8-4-9(10)13-12-8/h3-4,11H,10H2,1-2H3
- InChIKey: NSOQXVUJGQNIJK-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(C2C=C(C)NC=2C)=N1)N
計算された属性
- せいみつぶんしりょう: 177.090211983g/mol
- どういたいしつりょう: 177.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865431-1.0g |
3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |
1368462-02-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1865431-2.5g |
3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |
1368462-02-5 | 2.5g |
$2771.0 | 2023-09-18 | ||
Enamine | EN300-1865431-10g |
3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |
1368462-02-5 | 10g |
$6082.0 | 2023-09-18 | ||
Enamine | EN300-1865431-5g |
3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |
1368462-02-5 | 5g |
$4102.0 | 2023-09-18 | ||
Enamine | EN300-1865431-0.1g |
3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |
1368462-02-5 | 0.1g |
$1244.0 | 2023-09-18 | ||
Enamine | EN300-1865431-0.5g |
3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |
1368462-02-5 | 0.5g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1865431-1g |
3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |
1368462-02-5 | 1g |
$1414.0 | 2023-09-18 | ||
Enamine | EN300-1865431-0.05g |
3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |
1368462-02-5 | 0.05g |
$1188.0 | 2023-09-18 | ||
Enamine | EN300-1865431-0.25g |
3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |
1368462-02-5 | 0.25g |
$1300.0 | 2023-09-18 |
3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amineに関する追加情報
Introduction to 3-(2,5-Dimethyl-1H-Pyrrol-3-Yl)-1,2-Oxazol-5-Amine (CAS No. 1368462-02-5)
The compound 3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine (CAS No. 1368462-02-5) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of the pyrrole ring and the amine group in its structure contributes to its versatile reactivity and functional properties.
Recent studies have highlighted the importance of oxazole derivatives in drug discovery and material science. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that oxazole-containing compounds exhibit promising anti-inflammatory and anticancer activities. The dimethyl substitution on the pyrrole ring in this compound enhances its stability and bioavailability, making it a valuable candidate for further pharmacological investigations.
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of this compound, as detailed in a study published in *Green Chemistry*. This method not only reduces reaction time but also minimizes the environmental footprint of the synthesis process.
In terms of applications, this compound has shown potential as a building block for more complex molecules. Its ability to undergo various functional group transformations makes it a valuable intermediate in organic synthesis. For example, researchers have explored its use in constructing heterocyclic frameworks for drug candidates targeting neurodegenerative diseases.
From a structural perspective, the oxazole ring in this compound plays a critical role in determining its electronic properties. The nitrogen atom within the oxazole ring contributes to its ability to act as a hydrogen bond donor or acceptor, which is essential for its interactions with biological targets. This property has been leveraged in designing novel inhibitors for kinase enzymes, as reported in *Nature Communications*.
The dimethyl groups on the pyrrole ring not only enhance the compound's stability but also influence its lipophilicity. This balance between hydrophilic and lipophilic properties is crucial for drug delivery systems, where molecules must navigate through biological membranes effectively. Recent advancements in computational chemistry have allowed researchers to predict these properties with high accuracy, facilitating faster drug design processes.
In conclusion, 3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine (CAS No. 1368462-02-5) is a versatile compound with promising applications across multiple fields. Its unique structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing both chemical synthesis and therapeutic innovation.
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